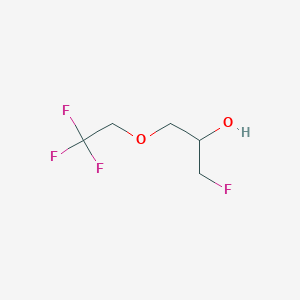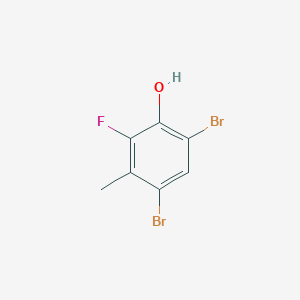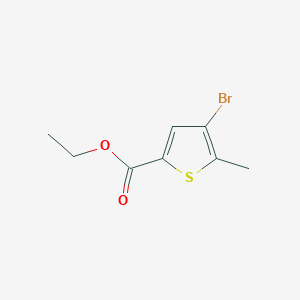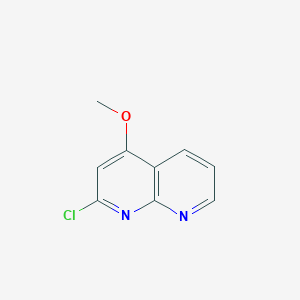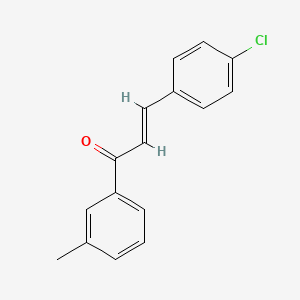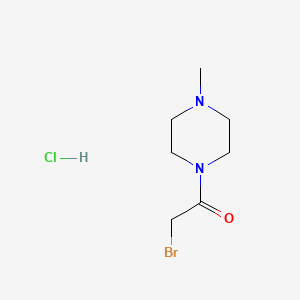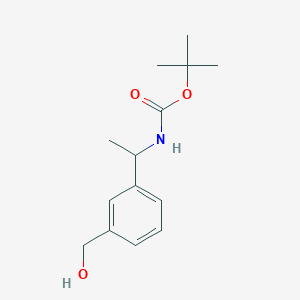
tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate
Vue d'ensemble
Description
tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Mécanisme D'action
Mode of Action
They can inhibit enzymes like acetylcholinesterase, affecting neurotransmission . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-studied. Carbamates can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit acetylcholinesterase, they can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-documented. Carbamates are generally well-absorbed in the body and can be distributed to various tissues. They are metabolized in the liver and excreted in urine . The specific ADME properties of this compound, including its bioavailability, need to be studied further.
Result of Action
The molecular and cellular effects of “this compound” are not well-understood. Depending on its targets and mode of action, it can have various effects at the molecular and cellular levels. For instance, if it inhibits acetylcholinesterase, it can lead to an overstimulation of cholinergic neurons . More research is needed to understand the specific effects of this compound.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(hydroxymethyl)phenyl ethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C to ensure high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate include:
- This compound
- This compound
- This compound .
Uniqueness
The uniqueness of this compound lies in its versatile reactivity and ability to undergo various chemical transformations. Its hydroxymethyl group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[1-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJIYZNPOOWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

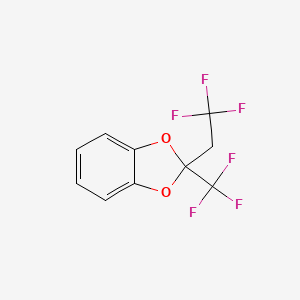




![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
